![molecular formula C20H18ClNO4 B14295090 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate CAS No. 113407-74-2](/img/structure/B14295090.png)
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate is a heterocyclic compound that belongs to the class of pyridoindolium salts. This compound is known for its unique structural features, which include a fused pyridine and indole ring system with a phenyl group at the 8-position and two methyl groups at the 10-position. The perchlorate anion is associated with the cationic part of the molecule, contributing to its stability and solubility in various solvents.
Méthodes De Préparation
The synthesis of 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate typically involves the condensation of 8,10,10-trimethyl-10H-pyrido[1,2-a]indolium perchlorate with indole-3-carbaldehyde in the presence of piperidine. The reaction is carried out in ethanol under reflux conditions for several hours, resulting in the formation of the desired product as a precipitate. The solid product is then filtered and recrystallized from a mixture of methanol and acetonitrile to obtain pure orange crystals .
Analyse Des Réactions Chimiques
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: The phenyl and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include piperidine, ethanol, methanol, acetonitrile, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate has several scientific research applications, including:
Chemistry: The compound is used as a photosensitive dye, fluorescent whitener, and organic light-guide sensitizer.
Biology and Medicine: The compound’s ability to interact with biological molecules makes it a potential candidate for studying biological processes and developing new therapeutic agents.
Industry: The compound’s stability and solubility in various solvents make it useful in industrial applications, such as the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate involves its interaction with molecular targets through various pathways. The compound’s cationic nature allows it to interact with negatively charged biological molecules, such as DNA and proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate can be compared with other similar compounds, such as:
8-[2-(1H-indol-3-yl)vinyl]-10,10-dimethyl-10H-pyrido[1,2-a]indolium perchlorate: This compound has a similar pyridoindolium structure but with a vinyl group at the 8-position instead of a phenyl group.
6-(4-substituted styryl)-8-(4-substituted phenyl)-10,10-dimethyl-10H-pyrido[1,2-a]indolium salts: These compounds have various substituents on the phenyl and styryl groups, leading to different chemical and physical properties.
Propriétés
Numéro CAS |
113407-74-2 |
|---|---|
Formule moléculaire |
C20H18ClNO4 |
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
10,10-dimethyl-8-phenylpyrido[1,2-a]indol-5-ium;perchlorate |
InChI |
InChI=1S/C20H18N.ClHO4/c1-20(2)17-10-6-7-11-18(17)21-13-12-16(14-19(20)21)15-8-4-3-5-9-15;2-1(3,4)5/h3-14H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
QZRVIBPGVAOPIE-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=CC=CC=C2[N+]3=C1C=C(C=C3)C4=CC=CC=C4)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



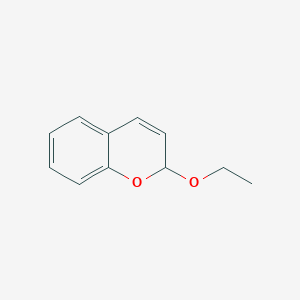




![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
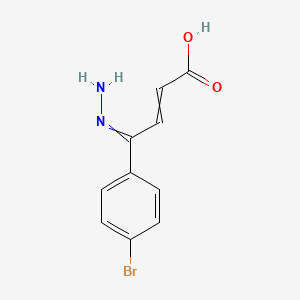
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
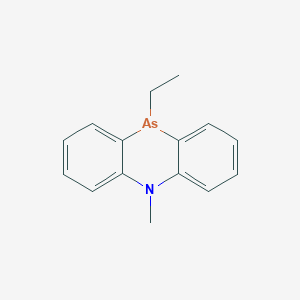
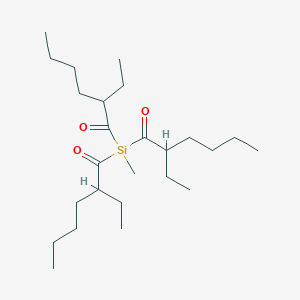
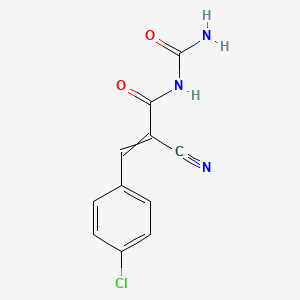
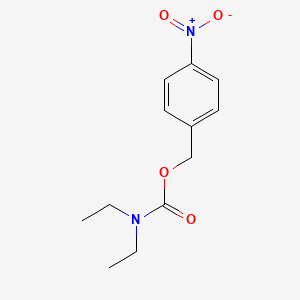
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)
